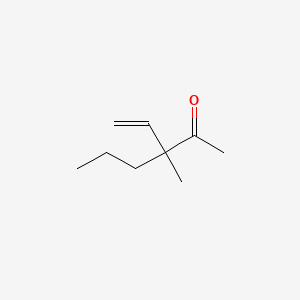
2-Hexanone, 3-ethenyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexanone, 3-ethenyl-3-methyl- is an organic compound with the molecular formula C9H16O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 3-ethenyl-3-methyl- typically involves the reaction of 3-methyl-3-vinyl-1-butanol with an oxidizing agent. One common method is the oxidation of the alcohol using chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the ketone.
Industrial Production Methods
In an industrial setting, the production of 2-Hexanone, 3-ethenyl-3-methyl- can be achieved through catalytic oxidation processes. These processes often utilize metal catalysts such as palladium or platinum to facilitate the oxidation of the corresponding alcohol. The reaction is conducted in large-scale reactors with precise control over reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hexanone, 3-ethenyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The vinyl group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ketones or alkenes.
Scientific Research Applications
2-Hexanone, 3-ethenyl-3-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Hexanone, 3-ethenyl-3-methyl- involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The vinyl group can undergo addition reactions, leading to the formation of new chemical bonds. These interactions can affect cellular pathways and biochemical processes, making the compound of interest in various fields of research.
Comparison with Similar Compounds
Similar Compounds
2-Hexanone: A simple ketone with a similar structure but lacking the vinyl and methyl groups.
3-Methyl-2-hexanone: Similar to 2-Hexanone, 3-ethenyl-3-methyl- but without the vinyl group.
3-Vinyl-2-hexanone: Similar to 2-Hexanone, 3-ethenyl-3-methyl- but without the methyl group.
Uniqueness
2-Hexanone, 3-ethenyl-3-methyl- is unique due to the presence of both the vinyl and methyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3-ethenyl-3-methylhexan-2-one |
InChI |
InChI=1S/C9H16O/c1-5-7-9(4,6-2)8(3)10/h6H,2,5,7H2,1,3-4H3 |
InChI Key |
OJWHHZPLGDKUSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C=C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















